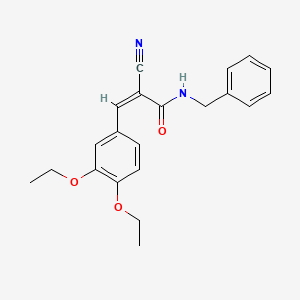![molecular formula C15H16N2O3S B11678763 N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678763.png)
N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-(3-etoxi-2-hidroxifenil)metilideno]-2-(tiofen-2-il)acetohidrazida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo etoxi, un grupo hidroxifenil y un anillo de tiofeno. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y actividad biológica potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(Z)-(3-etoxi-2-hidroxifenil)metilideno]-2-(tiofen-2-il)acetohidrazida generalmente involucra la condensación de 3-etoxi-2-hidroxibenzaldehído con 2-(tiofen-2-il)acetohidrazida. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para promover la formación del producto deseado, que luego se purifica por recristalización o cromatografía.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes. La producción industrial también puede involucrar el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(Z)-(3-etoxi-2-hidroxifenil)metilideno]-2-(tiofen-2-il)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenil se puede oxidar para formar derivados de quinona.
Reducción: El grupo imina se puede reducir para formar la amina correspondiente.
Sustitución: El grupo etoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reemplazar el grupo etoxi en condiciones básicas.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina correspondientes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-[(Z)-(3-etoxi-2-hidroxifenil)metilideno]-2-(tiofen-2-il)acetohidrazida no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares y vías específicas. La estructura del compuesto le permite interactuar con enzimas y receptores, potencialmente inhibiendo o modulando su actividad. Se necesita más investigación para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(3-etoxi-2-hidroxifenil)metilideno]-2-(tiofen-2-il)acetohidrazida
- N’-[(E)-(3-etoxi-2-hidroxifenil)metilideno]-2-(4-metilfenil)acetohidrazida
- N’-[(E)-(3-etoxi-2-hidroxifenil)metilideno]-2-(4-etoxiifenil)acetohidrazida
Unicidad
N’-[(Z)-(3-etoxi-2-hidroxifenil)metilideno]-2-(tiofen-2-il)acetohidrazida es única debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica potencial distintas. La presencia del anillo de tiofeno, en particular, lo distingue de otros compuestos similares y puede contribuir a sus propiedades y aplicaciones únicas.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-13-7-3-5-11(15(13)19)10-16-17-14(18)9-12-6-4-8-21-12/h3-8,10,19H,2,9H2,1H3,(H,17,18)/b16-10- |
Clave InChI |
SOKQEJDPXHNEFB-YBEGLDIGSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)CC2=CC=CS2 |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11678683.png)
![2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11678695.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678700.png)
![4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-](/img/structure/B11678708.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11678716.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678719.png)

![ethyl (2Z)-2-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678737.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
![2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11678752.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)
